alpha-D-Galactosyl-diphosphoundecaprenol
Description
Structure
2D Structure
Properties
Molecular Formula |
C61H102O12P2 |
|---|---|
Molecular Weight |
1089.4 g/mol |
IUPAC Name |
[hydroxy-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] hydrogen phosphate |
InChI |
InChI=1S/C61H102O12P2/c1-46(2)23-13-24-47(3)25-14-26-48(4)27-15-28-49(5)29-16-30-50(6)31-17-32-51(7)33-18-34-52(8)35-19-36-53(9)37-20-38-54(10)39-21-40-55(11)41-22-42-56(12)43-44-70-74(66,67)73-75(68,69)72-61-60(65)59(64)58(63)57(45-62)71-61/h23,25,27,29,31,33,35,37,39,41,43,57-65H,13-22,24,26,28,30,32,34,36,38,40,42,44-45H2,1-12H3,(H,66,67)(H,68,69)/b47-25+,48-27+,49-29+,50-31+,51-33+,52-35+,53-37+,54-39+,55-41+,56-43+/t57-,58+,59+,60-,61-/m1/s1 |
InChI Key |
WADQQVAMGZIDFQ-NOHJVBJWSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)C)C)C)C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)C)C)C)C)C)C)C |
Origin of Product |
United States |
Biosynthesis of Alpha D Galactosyl Diphosphoundecaprenol: the Initiating Step
The formation of alpha-D-Galactosyl-diphosphoundecaprenol represents the committed and initiating step in the biosynthesis of specific bacterial surface polysaccharides, most notably the O-antigen portion of lipopolysaccharide (LPS). oup.comresearchgate.net This process occurs on the cytoplasmic face of the inner bacterial membrane. nih.gov
The reaction is catalyzed by a class of integral membrane enzymes known as phosphoglycosyl transferases (PGTs), or initial transferases. researchgate.netnih.govdigitellinc.com These enzymes facilitate the transfer of a galactose-1-phosphate (Gal-1-P) group from a nucleotide sugar donor, Uridine diphosphate (B83284) galactose (UDP-galactose), to the C₅₅ isoprenoid lipid carrier, undecaprenyl phosphate (B84403) (Und-P). nih.govmedscape.com This transfer results in the formation of this compound (also referred to as Undecaprenyl-diphosphoryl-galactose or Und-PP-Gal) and Uridine monophosphate (UMP).
This enzymatic step is foundational; the newly synthesized Und-PP-Gal serves as the lipid-anchored acceptor molecule for the sequential addition of other monosaccharides by specific glycosyltransferases, leading to the assembly of a complete O-antigen repeating unit. nih.gov Once assembled, this unit is translocated across the inner membrane for polymerization and eventual ligation to the Lipid A-core, forming the complete LPS molecule. oup.com
While several initial transferases have been identified, their substrate specificity can vary. For instance, the WbaP enzyme from Salmonella enterica and the WbpL enzyme from Pseudomonas aeruginosa are known to catalyze the transfer of Gal-1-P to Und-P, initiating the synthesis of their respective O-antigens. nih.gov These enzymes are characterized by multiple membrane-spanning domains which are crucial for their interaction with the hydrophobic Und-P substrate within the cell membrane. nih.gov
Table 1: Components of the Initiating Biosynthetic Reaction
| Component | Description | Example |
|---|---|---|
| Sugar Donor Substrate | Provides the galactose-1-phosphate moiety for the reaction. | UDP-galactose |
| Lipid Acceptor Substrate | A C₅₅ isoprenoid lipid carrier molecule embedded in the cytoplasmic membrane. | Undecaprenyl phosphate (Und-P) |
| Enzyme Class | Integral membrane proteins that catalyze the transfer of the sugar-phosphate group. | Phosphoglycosyl Transferase (PGT) |
| Specific Enzyme | Enzymes from various bacteria that perform this specific reaction. | WbaP (S. enterica), WbpL (P. aeruginosa) |
| Product | The lipid-linked monosaccharide that serves as the foundation for O-antigen synthesis. | This compound |
| Cellular Location | The site of the biosynthetic reaction. | Cytoplasmic face of the inner membrane |
Post Translational Modulations of Enzyme Activity
The activity of the phosphoglycosyl transferases that synthesize alpha-D-Galactosyl-diphosphoundecaprenol is subject to regulation, ensuring that the production of cell-surface polysaccharides is coordinated with cellular needs and environmental conditions. While direct post-translational modifications (PTMs) on these specific galactosyltransferases are an area of ongoing research, evidence from analogous bacterial systems suggests several potential regulatory mechanisms. nih.govnih.gov
PTMs are covalent modifications to amino acid residues that can profoundly alter a protein's function by affecting its enzymatic activity, stability, localization, or interaction with other molecules. nih.gov In bacteria, PTMs such as phosphorylation, acetylation, and glycosylation are increasingly recognized as critical regulatory events. nih.gov
One speculated mechanism for regulation is the formation of large, membrane-associated protein complexes. nih.gov The initiating transferase may physically interact with other glycosyltransferases and biosynthetic enzymes, allowing for efficient substrate channeling and coordinated regulation of the entire O-antigen synthesis pathway. nih.gov The activity of the transferase could be allosterically modulated by its binding partners within this complex.
Furthermore, insights from other bacterial enzymes illustrate the potential impact of PTMs. For example, the activity of certain glucosyltransferases in oral bacteria, which are also involved in polysaccharide synthesis, is linked to their level of acetylation. nih.gov In pathogenic bacteria, virulence factors and secreted enzymes are often regulated by phosphorylation on serine, threonine, or tyrosine residues, which can switch their activity on or off in response to host signals. nih.gov It is plausible that similar modifications could regulate the initial transferases of O-antigen synthesis, providing a rapid mechanism to adapt the bacterial cell surface.
Table 2: Potential Post-Translational Modifications in Bacteria and Their Functional Impact
| Type of Modification | Description | General Effect on Protein Function |
|---|---|---|
| Phosphorylation | Addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues. | Can activate or inhibit enzymatic activity, control protein secretion, and mediate signal transduction. nih.gov |
| Acetylation | Addition of an acetyl group, typically to a lysine (B10760008) residue. | Can alter enzyme activity and protein stability. nih.gov |
| Methylation | Addition of a methyl group to lysine or arginine residues. | Can mediate protein-protein interactions and bacterial attachment, affecting pathogenicity. nih.gov |
| Glycosylation | Attachment of a glycan (sugar) moiety to the protein. | Can affect protein folding, stability, and function. |
Metabolic Integration and Biological Functions in Prokaryotic Systems
Central Role as a Core Intermediate in Diverse Glycan Assembly Pathways
Alpha-D-Galactosyl-diphosphoundecaprenol is a pivotal intermediate in numerous biosynthetic pathways responsible for producing cell-surface polysaccharides. nih.govnih.gov These pathways are fundamental for bacterial survival, mediating interactions with the environment and host organisms. The synthesis of these complex glycans typically initiates on the cytoplasmic face of the inner membrane, where a sugar residue, in this case, galactose, is transferred from a nucleotide-activated donor (like UDP-galactose) to the lipid carrier undecaprenyl phosphate (B84403), forming this compound.
This lipid-linked intermediate then acts as the foundation upon which repeating oligosaccharide units are assembled. nih.govuark.edu This general mechanism, utilizing a polyisoprenyl phosphate carrier, is a conserved strategy in bacteria for building various surface glycopolymers, including O-antigens, capsular polysaccharides (CPS), and wall teichoic acids (WTA). nih.gov The process is characterized by the sequential addition of further sugar residues to the initial galactose, followed by the translocation of the completed repeating unit across the membrane for final polymerization and attachment to its ultimate destination on the cell envelope.
Involvement in Bacterial Lipopolysaccharide (LPS) O-Antigen Biosynthesis
The O-antigen (or O-polysaccharide) is the outermost component of the lipopolysaccharide (LPS) in Gram-negative bacteria, contributing significantly to the structural integrity of the outer membrane and acting as a primary virulence factor. nih.govnih.gov The biosynthesis of this highly variable polysaccharide chain is a complex process that critically relies on this compound as the initial building block in certain bacterial species.
The formation of the O-antigen repeating unit begins with the synthesis of this compound, which serves as the lipid anchor at the cytoplasmic membrane. Subsequent glycosyltransferases then catalyze the step-wise addition of other monosaccharides from their respective nucleotide sugar donors to this initial galactose residue.
A well-studied example occurs in Salmonella anatum, where the O-antigen repeating unit is a mannosyl-rhamnosyl-galactose trisaccharide. nih.gov The biosynthesis proceeds as follows:
The process is initiated by the formation of this compound (Gal-PP-Und).
A membrane-bound enzyme catalyzes the transfer of rhamnose from TDP-rhamnose to Gal-PP-Und, forming rhamnosyl-galactosyl-diphosphoundecaprenol. nih.gov
Finally, mannose is transferred from GDP-mannose to complete the trisaccharide repeating unit, which remains attached to the undecaprenyl diphosphate (B83284) carrier. nih.gov
This completed lipid-linked repeating unit is then flipped across the cytoplasmic membrane by a flippase (Wzx) and polymerized on the periplasmic side by a polymerase (Wzy). nih.gov
The foundational role of this compound is crucial for the expression of specific O-antigen structures that define the serotype and virulence of many important bacterial pathogens.
Salmonella : In Salmonella anatum, chemically synthesized ficaprenyl alpha-D-galactosyl diphosphate (an analogue of the natural undecaprenyl intermediate) was shown to be an active substrate for the in vitro synthesis of the O-polysaccharide. nih.gov This demonstrates that Gal-PP-Und is the authentic starting point for the assembly of the mannosyl-rhamnosyl-galactose repeating unit characteristic of its O-antigen. nih.gov The presence of a long O-antigen is critical for Salmonella Enteritidis to resist the host's complement system. nih.gov
Porphyromonas gingivalis : This key periodontal pathogen possesses an O-antigen on its LPS that is required for its ability to inhibit apoptosis in host gingival epithelial cells. nih.govfrontiersin.org The O-antigen is a major virulence factor, and its synthesis follows the general pathway involving lipid-carrier-linked intermediates. nih.gov The structural integrity of its LPS, including the O-antigen, is essential for modulating host immune responses. nih.gov
Escherichia coli : The biosynthesis of O-antigens in E. coli also utilizes the undecaprenyl phosphate-dependent pathway. The genetic machinery for O-antigen synthesis is typically found in the rfb gene cluster. In some serotypes, the O-antigen contains galactofuranose residues, the precursor for which (UDP-Galf) is synthesized from UDP-Galp by an enzyme with homology to the Glf protein in E. coli. nih.gov The transfer of the Klebsiella pneumoniae O-antigen biosynthesis locus (rfb) to E. coli K-12 resulted in the expression of the corresponding D-galactan I O-antigen, confirming the compatibility of the underlying biosynthetic machinery. nih.gov
| Pathogen | Role of O-Antigen | Implication of Biosynthetic Intermediate | Citation |
| Salmonella | Evasion of host complement system; Serotype determination. | Serves as the direct initiating substrate for the assembly of the mannosyl-rhamnosyl-galactose repeating unit. | nih.govnih.gov |
| Porphyromonas gingivalis | Inhibition of host cell apoptosis; Virulence factor. | Essential for the synthesis of the complete O-antigen required for pathogenesis. | nih.govnih.gov |
| Escherichia coli | Serotype specificity; Protection from host defenses. | Acts as the foundational lipid-linked acceptor for the assembly of diverse O-antigen repeating units. | nih.govnih.gov |
The outer membrane of Gram-negative bacteria is an asymmetric bilayer with phospholipids (B1166683) in the inner leaflet and LPS in the outer leaflet. nih.gov As the O-antigen is a major component of the LPS molecule, its proper synthesis and transport are integral to the biogenesis and maintenance of the outer membrane. nih.govnih.gov The entire process, which begins with the formation of this compound in the cytoplasm, culminates in the transport of the completed LPS molecule across the periplasm and its insertion into the outer membrane. nih.gov This pathway is essential for creating the protective barrier that shields the bacterium from hostile environments and antimicrobial agents. nih.gov
Participation in Extracellular Polysaccharide (EPS) and Capsule Formation
Bacterial capsules and extracellular polysaccharides are high-molecular-weight polymers, often composed of repeating oligosaccharide units, that form a protective layer around the cell. nih.govnih.gov The synthesis of many of these structures, particularly via the well-characterized Wzy-dependent pathway, employs a mechanism analogous to O-antigen biosynthesis. nih.govuark.edu This process involves the assembly of repeating units on the undecaprenyl phosphate lipid carrier at the cytoplasmic membrane before polymerization in the periplasm. nih.gov In bacterial species where galactose is a component of the repeating unit, this compound can serve as the initiating intermediate or be incorporated into the growing chain. For example, the synthesis of oligosaccharides corresponding to the capsular polysaccharides of Streptococcus pneumoniae demonstrates the modular assembly of sugar units required for these structures. nih.gov
Contributions to Other Glycoconjugate Synthesis Pathways (e.g., Wall Teichoic Acids, Glycoproteins)
The strategy of using undecaprenyl diphosphate-linked sugars as foundational units extends to other classes of glycoconjugates beyond LPS and capsules.
Wall Teichoic Acids (WTAs): In many Gram-positive bacteria, such as Staphylococcus aureus, the cell wall is decorated with WTAs, which are anionic polymers crucial for cell shape, division, and virulence. nih.govbiorxiv.org The biosynthesis of the WTA polymer is a pathway that is conditionally essential and involves the assembly of the polymer on an undecaprenyl phosphate carrier lipid, similar to O-antigen synthesis. nih.govnih.gov While the initiating sugar for S. aureus WTA is typically N-acetylglucosamine, the general principle of utilizing a lipid-diphosphate-sugar intermediate is a shared feature, highlighting the central role of this class of molecules in constructing diverse cell wall polymers. nih.govnih.gov
Glycoproteins: Protein glycosylation, the attachment of glycans to proteins, occurs in all domains of life, including bacteria. nih.govox.ac.uk Bacterial N-glycosylation often involves the pre-assembly of an oligosaccharide on an undecaprenyl diphosphate carrier in the cytoplasm. nih.gov This lipid-linked oligosaccharide is then flipped to the periplasmic side of the membrane and transferred en bloc to a target asparagine residue on a protein by an oligosaccharyltransferase (OTase). nih.gov The use of this compound as the initial sugar would dictate the presence of a galactose residue at the reducing end of the glycan transferred to the protein.
Interplay with Undecaprenyl Phosphate Recycling in Cell Wall Maintenance
The metabolic pathway of this compound is intricately linked to the recycling of undecaprenyl phosphate (Und-P), a critical lipid carrier in the biosynthesis of the bacterial cell wall. Und-P is essential for the transport of peptidoglycan precursors and other cell surface polysaccharides, such as O-antigen, across the cytoplasmic membrane. The finite pool of Und-P within the cell necessitates an efficient recycling mechanism to ensure its continuous availability for these vital synthetic processes.
The formation of this compound represents a key step in the assembly of O-antigen repeating units in many prokaryotes. This process begins with the transfer of a sugar phosphate, in this case, galactose-1-phosphate, to Und-P, forming a pyrophosphate linkage. This reaction sequesters Und-P into the O-antigen biosynthetic pathway. Subsequent glycosyltransferases can then add more sugars to this initial intermediate.
Disruptions in the O-antigen synthesis pathway can lead to the accumulation of lipid-linked intermediates, including this compound. This sequestration of the undecaprenyl carrier in a "dead-end" intermediate depletes the available pool of Und-P for other essential pathways, most notably peptidoglycan synthesis. A reduction in the rate of peptidoglycan synthesis compromises the structural integrity of the cell wall, potentially leading to cell lysis.
Research in Salmonella enterica has demonstrated that when the synthesis of the full O-antigen repeat unit is impaired, there is a significant accumulation of Und-P-linked intermediates. nih.gov This accumulation is associated with cell death, highlighting the critical importance of a fluent and complete synthesis and transport cycle for these lipid-linked glycans to ensure the efficient recycling of Und-P. nih.gov
The cell employs a series of phosphatases to catalyze the dephosphorylation of Und-PP to Und-P, thereby completing the recycling loop. The activity and regulation of these enzymes are paramount for maintaining the delicate balance of Und-P distribution among the various cell wall biosynthetic pathways.
Detailed Research Findings
Studies have identified several enzymes that participate in the recycling of Und-PP. These enzymes, often with overlapping functions, ensure the robustness of this essential process. The table below summarizes key enzymes involved in the dephosphorylation of Und-PP, a critical step for replenishing the Und-P pool that can be impacted by the metabolism of intermediates like this compound.
| Enzyme Family | Specific Enzymes (Examples) | Cellular Location of Active Site | Function in Und-P Recycling |
| PAP2 (Phosphatidic Acid Phosphatase type 2) | PgpB, LpxT, YbjG (E. coli) | Periplasmic | Dephosphorylate Und-PP released after glycan transfer in the periplasm. nih.gov |
| BacA/UppP | BacA (E. coli) | Periplasmic (predicted) | Possesses Und-PP phosphatase activity, contributing to the recycling pool. nih.gov |
The sequestration of the lipid carrier has been a focal point of research into the lethality associated with mutations in O-antigen synthesis. In mutants of Salmonella enterica serovar Typhimurium unable to complete the O-antigen repeat unit, a tenfold increase in the accumulation of Und-P-linked material has been observed. nih.gov This finding underscores the tight coupling between efficient polysaccharide polymerization and the viability of the cell through the maintenance of the Und-P cycle.
The interplay is a delicate balance. The cell must allocate sufficient Und-P to all necessary pathways. When the synthesis of a particular polysaccharide, such as one involving this compound, is stalled, the sequestration of Und-P can have cascading effects on the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall. This highlights a key vulnerability in bacterial metabolism that can be a target for antimicrobial strategies.
Enzymology and Structural Biology of Associated Proteins
Functional and Structural Characterization of Undecaprenyl-Phosphate Galactose Phosphotransferases
The initial, membrane-committed step in the biosynthesis of many bacterial surface polysaccharides is the creation of alpha-D-Galactosyl-diphosphoundecaprenol. This reaction is catalyzed by undecaprenyl-phosphate galactose phosphotransferase (EC 2.7.8.6), an integral membrane enzyme. This enzyme facilitates the transfer of a galactose-1-phosphate group from the soluble donor, UDP-galactose, to the lipid carrier undecaprenyl phosphate (B84403) (Und-P), which is embedded in the cytoplasmic membrane. ebi.ac.ukwikipedia.orguniprot.org The products of this reaction are this compound and UMP. wikipedia.org
Undecaprenyl-phosphate galactose phosphotransferases, such as the well-characterized WbaP from Salmonella enterica, are members of the monotopic phosphoglycosyl transferase (monoPGT) superfamily. nih.govebi.ac.uk These membrane-associated proteins are unique to prokaryotes and are essential for producing glycoconjugates that mediate cell-host interactions, making them critical for bacterial survival and pathogenicity. The monoPGT family is one of two major superfamilies of PGTs, the other being the polytopic PGTs (polyPGTs), and they are distinguished by different structural and mechanistic features. MonoPGTs catalyze the crucial first step in the en bloc strategy of glycoconjugate biosynthesis, committing the sugar to the membrane-associated pathway. ebi.ac.uk The WbaP protein is a prototypic member of one of two families of membrane enzymes that catalyze the initiation of O-antigen biosynthesis. nih.govebi.ac.uk
The catalytic activity and substrate specificity of undecaprenyl-phosphate galactose phosphotransferases reside primarily within their C-terminal domain. nih.govebi.ac.uk Studies on a purified C-terminal domain of S. enterica WbaP (WbaP(CT)) demonstrated that this region is sufficient to catalyze the transfer of galactose-1-phosphate from UDP-galactose to the lipid carrier Und-P. nih.gov This domain contains all the essential motifs required for the reaction and shows high efficiency with Und-P, confirming its specificity for the bacterial lipid carrier. nih.gov
Structurally, this catalytic domain is characterized as a bacterial sugar transferase domain, which often includes a NAD(P)-binding Rossmann-like fold. uniprot.orgnih.gov This fold is typical for nucleotide-binding proteins, consistent with its role in binding the UDP-galactose substrate. wikipedia.org Furthermore, structural analyses and comparisons with other PGTs have identified specific regions that dictate sugar specificity. For instance, major structural differences between WbaP and the diNAcBac-utilizing PGT, PglC, occur at substrate specificity regions. In WbaP, a predicted helix-turn-helix motif is present where other PGTs have a conserved loop, indicating this motif is crucial for recognizing and binding the galactose moiety. elifesciences.org
The theory of induced fit posits that enzymes undergo conformational changes upon substrate binding to achieve a catalytically competent state. nih.govpurdue.edu Structural biology, particularly cryo-electron microscopy (cryo-EM), has become a game-changing technique for visualizing these dynamic processes in membrane proteins. embl.org
Recent cryo-EM analysis of the full-length S. enterica WbaP, stabilized in a native-like lipid environment using a styrene-maleic acid liponanoparticle (SMALP), has provided significant structural insights. elifesciences.org This work revealed that WbaP functions as a dimer. The study also identified a Domain of Unknown Function (DUF) within the protein, assigning it a nucleotide-sensing regulatory role. elifesciences.org This suggests that the binding of the UDP-galactose substrate induces conformational changes that are communicated through the protein to regulate its catalytic activity. While the precise nature of these movements (e.g., open and closed states) is still under investigation, the cryo-EM structure (PDB ID: 8t53) provides a foundational model for understanding the enzyme's mechanics and membrane positioning during catalysis. ebi.ac.ukelifesciences.org Such conformational changes are critical for catalysis, as they can properly orient substrates, stabilize the transition state, and facilitate product release. purdue.edunih.gov
Downstream Glycosyltransferases Acting on this compound
Once synthesized, this compound serves as the foundation upon which a repeating oligosaccharide unit is built. This assembly is carried out by a series of downstream glycosyltransferases that sequentially add specific sugars to the growing chain.
Glycosyltransferases exhibit a high degree of specificity for both their donor and acceptor substrates, a concept known as the "one enzyme–one linkage" hypothesis. uniprot.org This ensures the precise assembly of complex glycan structures. An excellent example of this specificity is the action of rhamnosyltransferases on the this compound intermediate.
The enzyme dTDP-L-rhamnose:this compound alpha-1,3-L-rhamnosyltransferase (EC 2.4.1.377) specifically recognizes this compound as its acceptor substrate. It then transfers a rhamnose residue from the activated sugar donor, dTDP-L-rhamnose, to the galactose moiety, forming a specific alpha-1,3 linkage. The product of this reaction is alpha-L-Rhamnosyl-(1->3)-alpha-D-galactosyl-diphosphoundecaprenol. purdue.eduyork.ac.uk This new, larger lipid-linked disaccharide then becomes the substrate for the next glycosyltransferase in the biosynthetic pathway, highlighting the sequential and highly specific nature of O-antigen synthesis.
The enzymes involved in the synthesis and modification of this compound are classified based on the reactions they catalyze.
Undecaprenyl-phosphate galactose phosphotransferase is classified under EC number 2.7.8.6 . wikipedia.orguniprot.orgcreative-enzymes.com This places it in the family of transferases, specifically those that transfer non-standard substituted phosphate groups. wikipedia.orgcreative-enzymes.com
Downstream Glycosyltransferases belong to the broader class of transferases (EC 2), specifically the hexosyltransferases (EC 2.4.1). These enzymes are further categorized into distinct families based on amino acid sequence similarity. wikipedia.org The rhamnosyltransferase mentioned above (EC 2.4.1.377) is an example of this detailed classification. york.ac.uk These enzymes often fall within overarching families like the "bacterial sugar transferase" family (e.g., Pfam family PF02397), which includes the initial WbaP enzyme as well as many of the subsequent glycosyltransferases responsible for elongating the glycan chain. uniprot.orgnih.gov
Table 1: Enzymes Associated with this compound Metabolism
| Enzyme Name | EC Number | Substrates | Products | Enzyme Family |
|---|---|---|---|---|
| Undecaprenyl-phosphate galactose phosphotransferase (WbaP) | 2.7.8.6 | UDP-galactose, Undecaprenyl phosphate | This compound, UMP | Phosphoglycosyl Transferase (monoPGT) |
| dTDP-L-rhamnose:this compound alpha-1,3-L-rhamnosyltransferase | 2.4.1.377 | dTDP-L-rhamnose, this compound | alpha-L-Rhamnosyl-(1->3)-alpha-D-galactosyl-diphosphoundecaprenol, dTDP | Glycosyltransferase (Hexosyltransferase) |
Mechanisms of Undecaprenyl Pyrophosphate Recycling Enzymes
The biosynthesis of essential bacterial cell wall polymers, such as peptidoglycan, relies on the lipid carrier undecaprenyl phosphate (Und-P or C₅₅-P). asm.orgwikipedia.org This carrier transports glycan precursors across the plasma membrane. asm.org After the transfer of the glycan unit in the periplasm, the lipid carrier is released as undecaprenyl pyrophosphate (Und-PP or C₅₅-PP). asm.org To maintain the biosynthetic cycles, Und-PP must be dephosphorylated back to its active monophosphate form, a critical recycling process managed by a group of enzymes known as undecaprenyl pyrophosphate phosphatases. asm.orgnih.gov
Undecaprenyl Pyrophosphate Phosphatases (e.g., BacA/UppP, YbjG, YeiU)
In bacteria like Escherichia coli, four integral membrane proteins have been identified with the ability to catalyze the dephosphorylation of Und-PP: BacA (also known as UppP) and three members of the phosphatidic acid phosphatase type 2 (PAP2) superfamily, namely YbjG, YeiU (also known as LpxT), and PgpB. asm.orgnih.govnih.gov
BacA/UppP : This enzyme is responsible for the majority, approximately 75%, of the total Und-PP phosphatase activity in isolated E. coli membranes. nih.govresearchgate.net It has been suggested that BacA/UppP is primarily involved in the de novo synthesis pathway of Und-P. researchgate.netsemanticscholar.org Mutagenesis studies have identified that the catalytic site of UppP is composed of two conserved regions: a glutamate-rich (E/Q)XXXE motif and a PGXSRSXXT motif, along with a critical histidine residue. nih.gov
YbjG, YeiU, and PgpB : These three enzymes belong to the PAP2 superfamily and possess a characteristic acid phosphatase motif. asm.orgresearchgate.net Unlike BacA/UppP, the active sites of YbjG, YeiU, and PgpB are oriented towards the periplasmic space. nih.govsemanticscholar.org This topological arrangement strongly suggests their involvement in the recycling of Und-PP molecules that are released in the periplasm after the completion of glycan polymerization. asm.orgnih.govsemanticscholar.org Studies involving deletion mutants have shown that YbjG, and to a lesser degree YeiU, are particularly important for this recycling function. semanticscholar.orgnih.gov While PgpB also has this activity, its role in Und-PP recycling appears less significant under normal conditions. nih.gov In Gram-positive bacteria, a bifunctional undecaprenol (B103720) kinase/phosphatase (UdpK) also participates in regulating the undecaprenoid pool by converting undecaprenol to Und-P and catalyzing the reverse reaction. researchgate.net
Importance of Phosphatase Activity in Maintaining Carrier Lipid Pool
The pool of undecaprenyl phosphate is a limited but essential resource, acting as the universal carrier for the precursors of numerous cell envelope polymers, including peptidoglycan, teichoic acids, and O-antigens. harvard.edu The continuous recycling of Und-PP to Und-P is therefore vital for bacterial growth and survival. fao.org
The maintenance of this carrier lipid pool is critical, as depletion can halt cell wall synthesis. harvard.edu The significance of the phosphatase recycling pathway is highlighted by the fact that while none of the individual phosphatase enzymes are essential in E. coli, the simultaneous inactivation of bacA, ybjG, and pgpB is lethal. asm.org Furthermore, double and triple deletion mutants in the genes for UppP, YbjG, and YeiU exhibit hypersensitivity to fosmidomycin, an inhibitor of the Und-P de novo biosynthesis pathway. semanticscholar.orgnih.gov This indicates that when de novo synthesis is compromised, the cell becomes heavily reliant on the recycling pathway to maintain a sufficient Und-P pool. semanticscholar.org
In Bacillus subtilis, a stress-response pathway involving the sigma factor SigM is activated when the free Und-P pool is low. harvard.edu This pathway upregulates genes that promote the recycling of the lipid carrier, underscoring the cellular importance of maintaining this pool. harvard.edu The accumulation of unprocessed Und-PP-linked intermediates, as seen in certain quadruple deletion mutants, can lead to growth defects and abnormal cell morphology, further demonstrating the toxicity of a blocked recycling pathway. semanticscholar.orgnih.gov
Structural Basis for Undecaprenyl Pyrophosphate Dephosphorylation
The structural understanding of Und-PP phosphatases provides insight into their catalytic mechanisms. The crystal structure of BacA from Thermotoga maritima was determined at 2.6 Å resolution, revealing a novel protein fold. nih.gov BacA is structured with an interdigitated inverted topology repeat, a feature previously observed only in transporters and channels. nih.gov The enzyme forms a pocket that is open to the periplasm and extends into the membrane, where conserved residues essential for pyrophosphorolysis are located. nih.gov This structure supports the model that BacA binds its C₅₅-PP substrate from the outer leaflet of the plasma membrane to catalyze its dephosphorylation. nih.gov
For the E. coli BacA/UppP, structural modeling combined with mutagenesis has proposed that the active site is located near the periplasmic interface of the membrane. nih.gov The model suggests that glutamate (B1630785) and histidine residues within the conserved motifs are crucial for catalysis, which requires magnesium or calcium ions. nih.gov
The PAP2 family of phosphatases, including YbjG and YeiU, operate via a different structural and mechanistic paradigm. Their active sites, which face the periplasm, contain a characteristic acid phosphatase motif. researchgate.netsemanticscholar.org This orientation is consistent with their proposed role in recycling the Und-PP released into the periplasm during the final stages of cell wall polymer synthesis. semanticscholar.org
Advanced Research Methodologies for Studying Alpha D Galactosyl Diphosphoundecaprenol
Biochemical and Enzymatic Assays for Activity Measurement
The measurement of enzymatic activity is fundamental to understanding the biosynthesis of α-D-Galactosyl-diphosphoundecaprenol. The key enzyme responsible for its synthesis is an undecaprenyl-phosphate galactose phosphotransferase. ebi.ac.uk Assays for this and related glycosyltransferases are designed to quantify the rate of galactose transfer from an activated sugar donor, typically UDP-galactose, to the lipid carrier, undecaprenyl phosphate (B84403).
Commonly employed methods include:
Radiolabeling Assays: These are highly sensitive assays that often utilize a radiolabeled donor substrate, such as UDP-[¹⁴C]galactose. The enzymatic reaction is allowed to proceed, and the lipid-linked product, [¹⁴C]α-D-Galactosyl-diphosphoundecaprenol, is separated from the unreacted, water-soluble UDP-[¹⁴C]galactose. This separation is typically achieved by solvent extraction (e.g., with chloroform/methanol/water mixtures) or by thin-layer chromatography (TLC). The radioactivity incorporated into the lipid fraction is then quantified using liquid scintillation counting to determine the enzyme's activity.
Coupled Spectrophotometric Assays: These assays measure enzyme activity indirectly by coupling the reaction to one or more subsequent enzymatic reactions that result in a change in absorbance. nih.govsigmaaldrich.com For instance, the release of UMP from the phosphotransferase reaction can be coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. In this system, PK uses phosphoenolpyruvate (B93156) (PEP) to convert UMP to UTP, generating pyruvate. LDH then reduces pyruvate to lactate while oxidizing NADH to NAD+, leading to a decrease in absorbance at 340 nm that is proportional to the phosphotransferase activity. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) Based Assays: HPLC can be used to separate and quantify the substrate and product of the enzymatic reaction. sigmaaldrich.com Both the donor (UDP-galactose) and the product can be detected by UV absorbance at 254 nm. sigmaaldrich.com This method allows for direct monitoring of the conversion and is particularly useful for kinetic studies.
Table 1: Comparison of Enzymatic Assays for Glycosyltransferase Activity
| Assay Type | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Radiolabeling Assay | Measures incorporation of a radiolabeled sugar from a donor (e.g., UDP-[¹⁴C]Gal) into the lipid acceptor. | High sensitivity, direct measurement of product formation. | Requires handling of radioactive materials, discontinuous assay. |
| Coupled Spectrophotometric Assay | Links the release of a nucleotide (e.g., UMP/UDP) to a dehydrogenase reaction that changes NADH/NADPH concentration. nih.gov | Continuous monitoring of reaction rate, high-throughput potential. | Indirect measurement, potential for interference from other enzymes in crude extracts. |
| HPLC-Based Assay | Chromatographically separates and quantifies substrates and products. sigmaaldrich.com | Direct and quantitative measurement of multiple components, high reproducibility. | Requires specialized equipment, may have lower throughput than plate-based assays. |
Spectroscopic Techniques for Intermediate and Product Analysis (e.g., NMR, Mass Spectrometry, Lipidomics, Glycomics)
The definitive structural characterization of α-D-Galactosyl-diphosphoundecaprenol and its downstream products relies on powerful spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for the complete structural elucidation of glycoconjugates. oup.com One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) are used to determine the precise structure of the sugar moiety, including the anomeric configuration (α- or β-), the ring form (pyranose or furanose), and the linkage to the diphosphoundecaprenol carrier. oup.comnih.gov For example, the chemical shifts of anomeric protons and carbons are highly indicative of the stereochemistry and linkage. oup.com Saturation Transfer Difference (STD)-NMR can be used to study the binding of these intermediates to the active sites of enzymes. nih.gov
Mass Spectrometry (MS): MS is essential for determining the molecular weight of the lipid-linked intermediate and for obtaining structural information. nih.gov Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to ionize the intact molecule. High-resolution MS provides the exact mass, allowing for the determination of the elemental composition. Tandem MS (MS/MS) involves fragmenting the parent ion to yield structural information; specific fragmentation patterns can reveal the identity of the sugar, the length of the undecaprenyl chain, and the nature of the phosphate linkage. nih.gov
Lipidomics and Glycomics: These "omics" approaches provide a global view of the cellular context in which α-D-Galactosyl-diphosphoundecaprenol is synthesized and utilized.
Lipidomics uses MS-based techniques to comprehensively profile the entire lipid content of a cell or membrane fraction. springernature.com This can reveal changes in the pool of undecaprenyl phosphate acceptors or other related lipid intermediates in response to genetic or environmental perturbations, providing insights into the regulation of the pathway. springernature.comnih.gov
Glycomics focuses on the global analysis of the glycan structures within a cell. By analyzing the final polysaccharide products (like arabinogalactan (B145846) in mycobacteria), glycomics can indirectly provide information about the role and flux through the α-D-Galactosyl-diphosphoundecaprenol intermediate. nih.gov
Genetic Engineering Approaches for Pathway Elucidation
Manipulating the genes responsible for the biosynthesis of α-D-Galactosyl-diphosphoundecaprenol is a powerful strategy to understand its role in vivo.
The function of genes encoding undecaprenyl-phosphate galactose phosphotransferases can be directly tested through gene knockout and overexpression experiments.
Gene Deletion: Creating a mutant strain where the gene encoding the specific galactosyltransferase is deleted is a common approach. The resulting mutant is then analyzed for its phenotype. For example, deletion of the glfT1 gene (an ortholog of Rv3782) in Mycobacterium smegmatis, which is involved in the initial steps of galactan synthesis, would be expected to block the formation of α-D-Galactosyl-diphosphoundecaprenol and subsequent galactan polymerization. nih.gov This would lead to a defective cell wall, potentially increasing the cell's susceptibility to antibiotics. Analysis of the lipid intermediates in the deletion mutant would show an absence of the target compound, confirming the gene's function.
Gene Overexpression: Conversely, overexpressing the galactosyltransferase gene can lead to the accumulation of α-D-Galactosyl-diphosphoundecaprenol. frontiersin.org This can be advantageous for isolating and characterizing the compound, which might otherwise be present at very low steady-state concentrations. Overexpression can also help identify the rate-limiting steps in a biosynthetic pathway and reveal metabolic bottlenecks. frontiersin.org
Table 2: Expected Outcomes of Genetic Manipulation of a Putative Undecaprenyl-Phosphate Galactose Phosphotransferase Gene
| Genetic Manipulation | Expected Effect on α-D-Galactosyl-diphosphoundecaprenol Level | Expected Phenotype | Purpose of Study |
|---|---|---|---|
| Gene Deletion | Abolished or severely reduced. | Defective synthesis of downstream polysaccharides (e.g., galactan), altered cell wall integrity, potential growth defects. nih.gov | To confirm the gene's essential role in the biosynthetic pathway. |
| Gene Overexpression | Accumulation of the compound. | Potential toxic effects or altered cell wall composition, but can facilitate product isolation. frontiersin.org | To increase production for structural analysis and to study pathway regulation. |
Site-directed mutagenesis is a high-precision technique used to probe the roles of individual amino acid residues within an enzyme. nih.gov By systematically replacing specific amino acids, particularly those in the predicted active site, researchers can investigate their importance for substrate binding and catalysis. For instance, glycosyltransferases often have conserved acidic residues (e.g., Aspartate or Glutamate) that are critical for coordinating a divalent metal ion cofactor (like Mn²⁺ or Mg²⁺) or for acting as a catalytic base. oup.com Mutating these residues to a non-functional amino acid like Alanine and then measuring the enzyme's activity using the assays described in section 5.1 can confirm their role in the catalytic mechanism. This approach is crucial for building a detailed model of how the enzyme synthesizes α-D-Galactosyl-diphosphoundecaprenol. nih.gov
In Vitro Reconstitution of Biosynthetic Systems
Reconstituting the biosynthetic pathway for α-D-Galactosyl-diphosphoundecaprenol in a cell-free system offers a controlled environment to study the reaction mechanistically. nih.gov This powerful approach involves purifying the individual components—the galactosyltransferase enzyme, the lipid acceptor (undecaprenyl phosphate), and the sugar donor (UDP-galactose)—and combining them in a test tube. nih.govnih.gov
This method allows researchers to:
Unequivocally confirm the function of a specific enzyme.
Determine the minimal set of components required for the reaction.
Study the enzyme's kinetics (e.g., Kₘ and kₖₐₜ) without interference from competing reactions in the cell.
Investigate the substrate specificity of the enzyme by providing different lipid acceptors or sugar donors.
For example, studies on mycobacterial galactan synthesis have used purified recombinant galactosyltransferases (GlfT1 and GlfT2) and synthetic lipid-linked acceptors to demonstrate the precise sequence of sugar additions and to prove that the product of one enzyme serves as the substrate for the next. nih.gov
Bioinformatic and Computational Analyses of Glycosylation Pathways
Bioinformatic and computational tools are indispensable for navigating the complexity of glycosylation pathways. nih.gov
Sequence and Structural Bioinformatics: The starting point for identifying the genes involved in the synthesis of α-D-Galactosyl-diphosphoundecaprenol is often a bioinformatic search of genome databases. Scientists look for sequences with homology to known glycosyltransferases. Databases like CAZy (Carbohydrate-Active enZymes) classify these enzymes into families based on sequence similarity, which often corresponds to a shared structural fold (e.g., GT-A or GT-B folds) and catalytic mechanism. oup.comcazy.org
Computational Modeling: Once a candidate gene is identified, computational methods can be used to build a 3D structural model of the enzyme using homology modeling or fold recognition. oup.com This model can predict the location of the active site and suggest which amino acid residues are important for binding UDP-galactose and the long, flexible undecaprenyl phosphate chain. Molecular docking simulations can then be performed to model how these substrates fit into the active site, providing hypotheses that can be tested experimentally using site-directed mutagenesis. nih.gov These computational approaches accelerate the functional annotation of uncharacterized glycosyltransferases and provide valuable insights into the molecular basis of substrate recognition and catalysis. researchgate.net
Evolutionary Perspectives and Comparative Glycobiology
Conservation and Diversification of Undecaprenyl-Linked Glycan Pathways Across Microbial Domains
The use of polyprenyl phosphates as lipid carriers for the assembly and transport of glycans is a remarkably conserved strategy across all domains of life. mit.edu In bacteria, the C55 isoprenoid, undecaprenyl phosphate (B84403) (Und-P), serves as the essential membrane-bound carrier for the building blocks of crucial cell wall components, including peptidoglycan, O-antigen lipopolysaccharide (LPS), and capsular polysaccharides. mit.eduresearchgate.netnih.gov The fundamental process involves the sequential assembly of a glycan unit on the lipid carrier at the cytoplasmic face of the membrane, followed by the translocation of the lipid-linked glycan across the membrane to the periplasm, where it is transferred to its final acceptor. nih.gov
While the core mechanism is conserved, the pathways themselves exhibit significant diversification, reflecting the vast array of cell surface structures found in the microbial world. This diversity is a primary driver of the chemical and antigenic variation on bacterial surfaces. For instance, in Gram-negative bacteria, Und-P is the carrier for the O-antigen subunits of LPS, which show immense structural variability between different species and even strains. researchgate.net Similarly, in Gram-positive bacteria, Und-P is integral to the biosynthesis of teichoic acids. researchgate.net The N-linked glycosylation system in the bacterium Campylobacter jejuni, which shares surprising similarities with the eukaryotic process, also assembles its heptasaccharide donor on undecaprenyl pyrophosphate (Und-PP). nih.gov
This conservation of a lipid carrier-based system underscores its ancient origins, likely present in the last universal common ancestor. The diversification of the glycans assembled on this carrier is a testament to the evolutionary pressures bacteria face, where surface structures are key to environmental interaction, host colonization, and evasion of immune responses. nih.gov The metabolism of Und-P itself is tightly regulated, involving a cycle of dephosphorylation of undecaprenyl diphosphate (B83284) (Und-PP) to regenerate the active Und-P carrier, a process critical for maintaining the flow of cell wall synthesis. nih.govwikipedia.org
| Microbial Domain | Primary Lipid Carrier | Key Glycan Pathways Utilizing the Carrier | Significance of Diversification |
|---|---|---|---|
| Bacteria (Gram-negative) | Undecaprenyl Phosphate (Und-P) | Peptidoglycan, O-antigen of Lipopolysaccharide (LPS), Capsular Polysaccharides, N-linked Glycosylation (e.g., C. jejuni) | Generates immense antigenic variation (serotypes), contributes to outer membrane integrity and virulence. researchgate.netnih.gov |
| Bacteria (Gram-positive) | Undecaprenyl Phosphate (Und-P) | Peptidoglycan, Wall Teichoic Acids (WTA) | Crucial for cell shape, division, and regulation of autolysins. researchgate.net |
| Archaea | Dolichol Phosphate (Dol-P) / Undecaprenyl Phosphate analogues | N-linked Glycosylation, S-layer Glycosylation | Contributes to the stability of the S-layer protein lattice in extreme environments. researchgate.net |
Analogous Lipid Carrier Systems in Eukaryotes and Archaea and Their Divergent Roles
While bacteria utilize undecaprenyl phosphate, eukaryotes and archaea employ a structurally related, yet distinct, lipid carrier: dolichol phosphate (Dol-P). mit.edunih.gov Dolichols are long-chain polyisoprenols, similar to undecaprenol (B103720), but they differ in that the alpha-isoprene unit is saturated. researchgate.net This seemingly minor structural difference is a defining feature that separates these domains of life and has implications for the physical properties of membranes. ucsd.edu
In eukaryotes, dolichol phosphate is the carrier for the assembly of the core oligosaccharide (Glc3Man9GlcNAc2) precursor required for N-linked glycosylation, a ubiquitous protein modification. nih.gov The assembly process begins on the cytoplasmic face of the endoplasmic reticulum (ER) and is completed within the ER lumen, where the fully assembled glycan is transferred en bloc to nascent polypeptide chains. nih.gov This pathway is highly conserved and plays a critical role in protein folding, quality control, and trafficking. nih.gov
In archaea, the N-glycosylation pathways also rely on dolichol-based carriers to assemble diverse glycans that are then attached to their S-layer proteins. researchgate.net The fundamental difference in lipid structure—ether-linked isoprenoids in archaea versus ester-linked fatty acids in bacteria and eukaryotes—reflects a deep evolutionary divergence in membrane biochemistry. nih.gov
The roles of these lipid carrier systems have diverged significantly. In bacteria, the Und-P system is primarily dedicated to the biosynthesis of cell wall structural components. nih.gov In eukaryotes, the Dol-P system is central to a post-translational protein modification system (N-glycosylation) that occurs within an intracellular organelle, the ER. nih.gov This reflects the increased complexity of eukaryotic cell biology, including compartmentalization and the evolution of extensive intracellular membrane systems. nih.gov The origin of these distinct lipid metabolisms is a key question in understanding the prokaryote-to-eukaryote transition. ucsd.edu
| Feature | Undecaprenyl Phosphate System (Bacteria) | Dolichol Phosphate System (Eukaryotes/Archaea) |
|---|---|---|
| Lipid Carrier | Undecaprenyl phosphate (C55), unsaturated α-isoprene unit. mit.edu | Dolichol phosphate (variable length, e.g., C70-C115), saturated α-isoprene unit. researchgate.netnih.gov |
| Primary Location | Plasma membrane. nih.gov | Endoplasmic Reticulum (Eukaryotes), Plasma membrane (Archaea). nih.gov |
| Primary Role | Biosynthesis of cell wall components (peptidoglycan, LPS, teichoic acids). researchgate.net | Biosynthesis of precursor for N-linked protein glycosylation, O-mannosylation, GPI-anchor synthesis. mit.edunih.gov |
| Evolutionary Significance | Enables rapid diversification of cell surface structures for environmental adaptation. nih.gov | Integral to conserved intracellular processes like protein folding and quality control; reflects eukaryotic compartmentalization. nih.govnih.gov |
Future Research Trajectories and Open Questions
Discovery of Novel Biosynthetic Enzymes and Pathways Utilizing the Compound
The identification of new enzymes and metabolic pathways that utilize alpha-D-Galactosyl-diphosphoundecaprenol as a building block is a primary research goal. Current efforts are moving beyond traditional biochemical assays and leveraging computational and genomic approaches. A promising strategy combines "metabolite docking" with genome context analysis to predict enzyme function. nih.gov This structure-guided approach uses experimentally determined or homology-modeled 3D structures of uncharacterized proteins and virtually screens them against libraries of potential metabolites, including lipid-linked sugars. nih.gov When enzymes are encoded within the same gene cluster or operon ("genome neighborhood"), the probability of them participating in the same pathway increases, enhancing the predictive power of this method. nih.gov
This strategy could be used to identify novel glycosyltransferases, flippases that transport the lipid-linked sugar across membranes, and polymerases that assemble the final glycan structure. The discovery and characterization of glycan-specific transport systems in gut microbes, such as the Starch Utilization System (Sus) in Bacteroides thetaiotaomicron, serves as a paradigm for the multi-component nature of these pathways. nih.gov Such systems often involve outer membrane-anchored proteins that bind and process complex carbohydrates, highlighting that the discovery of a single enzyme is often just the first step in delineating a complete functional pathway. nih.gov Future work will focus on applying these integrated bioinformatic and experimental approaches to uncover the full spectrum of pathways that depend on this compound.
Elucidation of Regulatory Networks Governing Glycan Assembly
The biosynthesis of complex glycans is a tightly regulated process, essential for maintaining cellular integrity and responding to environmental cues. A major open question is how cells monitor and control the flux of intermediates like this compound. Future research will focus on elucidating the complex regulatory networks that govern its synthesis and consumption. In other biological systems, such as plant cell wall synthesis, sophisticated signaling pathways monitor cell wall integrity and relay information to the nucleus to adjust gene expression. frontiersin.org These networks often involve plasma membrane-localized receptor-like kinases that sense the cell surface status. frontiersin.org
Development of Advanced Probes and Inhibitors for Mechanistic Investigations
To dissect the mechanisms of the enzymes that utilize this compound, researchers require sophisticated molecular tools. A key future direction is the rational design and synthesis of advanced chemical probes and specific inhibitors. A proof-of-concept for this approach comes from the development of inhibitors for phosphatidylinositol phosphate (B84403) kinases (PIPKs). nih.gov By exploiting the stereochemical similarity between myo-inositol and D-galactose, researchers have successfully designed D-galactosyl-based lipids that act as selective substrates or non-ATP-competitive inhibitors of these kinases. nih.gov One such derivative was found to inhibit human PIKfyve with a micromolar IC₅₀ value, demonstrating that mimicking the substrate can yield potent and specific inhibitors. nih.gov
This strategy can be directly applied to the study of enzymes involved in this compound metabolism. The development of synthetic analogs could lead to:
Mechanistic Probes: Attaching fluorescent dyes or photo-cross-linking groups to a non-hydrolyzable version of the compound would allow for real-time visualization of its subcellular localization and the identification of interacting proteins (e.g., glycosyltransferases, flippases, regulatory proteins).
Selective Inhibitors: Creating substrate mimics that bind tightly to the active site of a target enzyme but cannot be further processed would provide powerful tools to probe the function of that specific enzyme in vitro and in vivo. These inhibitors would be invaluable for validating the roles of newly discovered enzymes and for studying the consequences of blocking specific steps in a glycan biosynthetic pathway.
Systems-Level Modeling of Microbial Glycan Metabolism
The complexity of glycan biosynthesis, with its branching pathways and numerous competing enzymes, makes it an ideal candidate for systems-level modeling. Mathematical and computational models are becoming indispensable for integrating high-throughput 'omics' data (genomics, transcriptomics, proteomics, and glycomics) to simulate and predict metabolic behavior. frontiersin.org Several modeling approaches have been developed that can be applied to pathways involving this compound. biopharminternational.com
Kinetic models, which use ordinary differential equations (ODEs) based on enzyme kinetics like the Michaelis-Menten equation, aim to provide a dynamic description of the metabolic network. whiterose.ac.uknih.gov While powerful, these models require a large number of kinetic parameters that can be difficult to obtain. nih.gov Constraint-based models, such as flux balance analysis (FBA), offer a steady-state alternative that does not require kinetic parameters, instead relying on the stoichiometry of the metabolic network to predict metabolic fluxes. More recent statistical approaches, such as Markov models, can use glycomics data alone to build detailed models of glycosylation and predict how the final glycan profile will change in response to genetic perturbations, like the knockout of a specific glycosyltransferase. nih.gov
Compound and Model Reference Tables
Table 1: Compound Names Mentioned in Article
| Compound Name | Abbreviation / Synonym |
| This compound | - |
| D-galactosyl lysophospholipids | - |
| trans-4-hydroxy-L-proline betaine | tHyp-B |
| cis-4-hydroxy-D-proline betaine | cHyp-B |
| alpha-ketoglutarate | α-ketoglutarate |
| myo-inositol | - |
| N-acetylgalactosamine | GalNAc |
Table 2: Systems-Level Modeling Approaches for Glycan Metabolism
This is an interactive table. Click on the headers to learn more about each modeling approach.
| Modeling Approach | Principle | Key Applications | Supporting References |
| Kinetic Models | Uses ordinary differential equations (ODEs) based on enzyme kinetic parameters (e.g., Michaelis-Menten) to simulate the dynamic concentrations of metabolites over time. | Simulating glycan processing in the Golgi; predicting the impact of enzyme abundance or localization on final glycan structures. | whiterose.ac.uk, nih.gov |
| Constraint-Based Models | Uses the stoichiometry of all metabolic reactions in an organism to calculate the possible range of metabolic fluxes at steady-state, often to maximize an objective like growth. | Identifying genetic perturbations to improve glycosylation efficiency; analyzing large-scale metabolic networks without requiring kinetic data. | |
| Statistical / Markov Models | Treats glycan biosynthesis as a series of steps in a Markov process, where the probability of the next reaction depends only on the current glycan structure. Models are parameterized using experimental glycomics data. | Building predictive models from glycomics data alone; visualizing biosynthetic pathways and predicting the impact of enzyme knockouts on glycan profiles. | nih.gov |
Q & A
Q. What metrics should guide the selection of model organisms for studying α-D-Gal-DP-Undecaprenol’s role in virulence?
- Criteria :
- Genetic Tractability : Use E. coli K-12 (with wec gene cluster deletions) or Pseudomonas aeruginosa (inducible promoters for lipid biosynthesis genes) .
- Pathogenicity Relevance : Prioritize clinical isolates with documented lipid modifications (e.g., biofilm-forming Staphylococcus aureus) .
- Ethical Compliance : Follow institutional guidelines for BSL-2 containment and animal model protocols (e.g., murine infection models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
